molecular formula C22H19ClN4O3S B2661006 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 946306-78-1

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2661006
CAS No.: 946306-78-1
M. Wt: 454.93
InChI Key: CGPBJOZMGOBSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining oxazole and triazole moieties. Its structure features a 4-chlorophenyl-substituted oxazole core linked via a methyl ester to a triazole ring bearing a 3-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-20(25-26-27(13)17-5-4-6-18(11-17)31-3)22(28)29-12-19-14(2)30-21(24-19)15-7-9-16(23)10-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPBJOZMGOBSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition (often referred to as the “click” reaction).
  • Functional group modifications to introduce the chlorophenyl, methylsulfanyl, and carboxylate groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of high-yielding reactions.
  • Minimization of purification steps.
  • Implementation of continuous flow chemistry for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the oxazole or triazole rings, potentially altering their electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.

Major Products

  • Oxidized derivatives (sulfoxides, sulfones).
  • Reduced forms of the oxazole or triazole rings.
  • Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic electronic materials.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors due to the presence of multiple heterocyclic rings.

    Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.

Medicine

    Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its complex structure.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The target compound’s oxazole-triazole core distinguishes it from analogs with thiazole, pyrazole, or oxadiazole systems:

  • Thiazole Derivatives : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () replaces the oxazole with a thiazole, altering electronic properties due to sulfur’s lower electronegativity compared to oxygen. This may enhance π-π stacking interactions in biological targets .
  • Oxadiazole Derivatives : 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole () uses an oxadiazole core, which increases rigidity and metabolic stability compared to oxazole .

Substituent Effects

  • Halogen Substituents : Isostructural chloro (compound 4) and bromo (compound 5) derivatives () demonstrate that halogen choice influences lipophilicity and steric bulk. For example, chloro groups enhance membrane permeability, while bromo groups may improve binding affinity via halogen bonding .
  • Sulfur-Containing Groups : The target compound’s 3-(methylsulfanyl)phenyl group contrasts with sulfanyl or thiazole-linked sulfur in analogs (e.g., ). Methylsulfanyl provides moderate hydrophobicity without the steric bulk of larger sulfur moieties .

Ester Functionalization

The methyl ester in the target compound differs from ethyl esters (e.g., ) or oxime-linked esters ().

Structural Characterization

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Characterization Method
Target Compound Oxazole + Triazole 4-chlorophenyl, 3-(methylsulfanyl)phenyl ~443.9 (calculated) X-ray (SHELX)
Compound 4 () Thiazole + Pyrazole 4-chlorophenyl, 4-fluorophenyl ~450.3 (estimated) X-ray
Ethyl 2-[5-(4-chlorophenyl)-... () Thiazole + Pyrazole 4-chlorophenyl, 4-fluorophenyl, ethyl 387.84 X-ray
2-(4-Chlorophenyl)-5-[...] () Oxadiazole + Triazole 4-chlorophenyl, triazolylsulfanyl 317.73 Spectroscopic

Research Findings and Implications

  • Antimicrobial Potential: A structurally related thiazole-pyrazole hybrid (compound 4, ) exhibits antimicrobial activity, suggesting the target compound’s triazole-oxazole system may also target bacterial enzymes or membranes .
  • The target compound’s methylsulfanyl group may similarly enhance conformational adaptability .
  • Metabolic Stability : Oxadiazole derivatives () demonstrate higher stability than oxazole-based compounds, indicating that the target compound’s ester linkage could be a site for metabolic modification .

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate represents a class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's structure includes a combination of oxazole and triazole rings, which are known for their pharmacological properties. The presence of chlorine and methyl groups suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole rings have been shown to inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
  • Anticancer Properties : Studies suggest that triazole-based compounds can induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a related compound with a similar structural framework. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting that the oxazole and triazole moieties contribute to the observed activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent. This effect was attributed to the modulation of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with the compound led to a dose-dependent decrease in cell viability in various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to apoptosis.

Q & A

Q. What synthetic methodologies are recommended for constructing the oxazole and triazole rings in this compound?

The oxazole ring can be synthesized via cyclization of α-acyloxy ketones or through Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the heterocyclic core . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed, especially for regioselective 1,4-disubstituted triazole formation. Sodium azide (NaN₃) and propargyl derivatives are typical reactants .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., distinguishing oxazole C-4 vs. C-5 methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600-700 cm⁻¹) functional groups .

Q. How can researchers ensure reproducibility in synthesizing the ester linkage between the oxazole and triazole moieties?

Use Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh₃) for coupling carboxylic acid and alcohol precursors. Monitor reaction progress via TLC or HPLC to prevent hydrolysis of the ester bond under acidic/basic conditions .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of the methylsulfanyl group during storage or biological assays?

The methylsulfanyl (-SMe) group is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidative conditions. Stabilization methods include:

  • Storing the compound at -20°C under inert gas (N₂/Ar).
  • Adding antioxidants (e.g., BHT) to solutions.
  • Replacing -SMe with more stable substituents (e.g., methylsulfonyl) in derivative studies .

Q. How does the electronic environment of the triazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The triazole’s electron-deficient nature (due to adjacent electron-withdrawing groups like the ester) enhances susceptibility to nucleophilic attack at C-4. Computational studies (DFT) can map charge distribution, while Hammett constants (σ) quantify substituent effects. Experimental validation via reactions with amines or thiols is recommended .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Enzyme Inhibition Assays : Use fluorescence-based ADP-Glo™ Kinase Assay to measure IC₅₀ values against target kinases (e.g., EGFR, JAK2).
  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations after treatment.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP-binding pockets .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activity across studies?

  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives from rapid degradation .

Q. Why might X-ray crystallography fail to resolve the triazole ring’s conformation?

Flexible substituents (e.g., 3-(methylsulfanyl)phenyl) can introduce disorder. Solutions include:

  • Co-crystallizing with a stabilizing ligand (e.g., ATP for kinase inhibitors).
  • Using synchrotron radiation for higher-resolution data .

Methodological Recommendations

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP, bioavailability, and BBB permeability.
  • Metabolite Identification : CypReact simulates Phase I/II metabolism pathways .

Q. How to design a SAR study focusing on the oxazole’s 4-chlorophenyl substituent?

Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the para position. Test changes in bioactivity and correlate with Hammett σ values. Molecular dynamics (MD) simulations can further elucidate steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.